molecular formula C7H6BrCl2N B1339183 4-Bromo-2,6-dichloro-3-methylaniline CAS No. 62406-68-2

4-Bromo-2,6-dichloro-3-methylaniline

Cat. No. B1339183
CAS RN: 62406-68-2
M. Wt: 254.94 g/mol
InChI Key: YMEGPUJTODAJBS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloro-3-methylaniline is a chemical compound with the molecular formula C7H6BrCl2N . It has a molecular weight of 254.94 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-dichloro-3-methylaniline consists of a benzene ring substituted with bromine, chlorine, and a methylamine group . The InChI code for this compound is 1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-2,6-dichloro-3-methylaniline is a solid at room temperature . It has a density of 1.721g/cm3 . The boiling point is 275.9ºC at 760 mmHg . The flash point is 120.6ºC .

Scientific Research Applications

Multikilogram-Scale Synthesis:

  • Application : This study details a multikilogram-scale synthesis process involving 4-bromo-3-methylaniline, a related compound. This demonstrates its use in large-scale organic synthesis, particularly in forming biphenyl carboxylic acid derivatives via Pd/C-mediated Suzuki coupling (Ennis et al., 1999).

Non-Linear Optical Properties:

  • Application : This research explores the Suzuki cross-coupling reaction to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. It highlights their potential in non-linear optical applications and provides insights into their structural features and reactivity (Rizwan et al., 2021).

Electrochemical Oxidation:

  • Application : A study focused on the electrochemical oxidation of substituted p-bromoanilines, including 4-bromo-2,6-dimethylaniline, in acidic solutions. This research is significant for understanding the anodic decomposition pathways of these compounds (Arias et al., 1990).

Synthesis of Bromo-Chlorotoluene:

  • Application : This study demonstrates the synthesis of 4-bromo-2-chlorotoluene from a related compound, 4-bromo-2-nitrotoluene. The process involves reduction to give 5-bromo-2-methylaniline followed by a Sandmeyer reaction, showing its use in organic synthesis (Xue Xu, 2006).

Synthesis in Microreaction Systems:

  • Application : This research outlines the synthesis of 4-bromo-3-methylanisole in a microreaction system, illustrating the potential of 4-bromo-2,6-dichloro-3-methylaniline in the production of heat and pressure-sensitive dyes for thermal papers (Xie et al., 2020).

Liver Microsomal Metabolism:

  • Application : Although not directly focusing on 4-Bromo-2,6-dichloro-3-methylaniline, this study investigates the microsomal metabolism of related compounds, providing insight into the metabolic pathways that might be relevant for this compound as well (Boeren et al., 1992).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, gloves, safety glasses, and a dust respirator when handling this compound . In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .

properties

IUPAC Name

4-bromo-2,6-dichloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEGPUJTODAJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567179
Record name 4-Bromo-2,6-dichloro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dichloro-3-methylaniline

CAS RN

62406-68-2
Record name 4-Bromo-2,6-dichloro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution consisting of 2.07 g of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide, 50 mL of ethanol, 25 mL of water and 25 mL of 50 percent NaOH were refluxed until hydrolysis was complete. The reaction mixture was cooled and extracted with ethyl ether. The extract was washed with water, dried over MgS04 and filtered. Removal of the solvent under reduced pressure gave 1.6 g of white solid. The product was purified by elution with pentane from a silica gel column and recrystallization from heptane (m.p. 67-69° C). 1H NMR (CCl4) δ7.33 (s, 1H), 4.40 (s, 2H, NH2), 2 40 (s, 3H, CH3).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

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